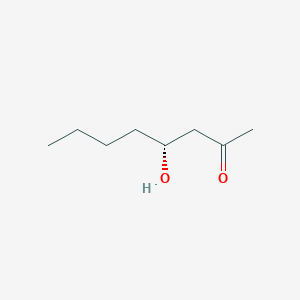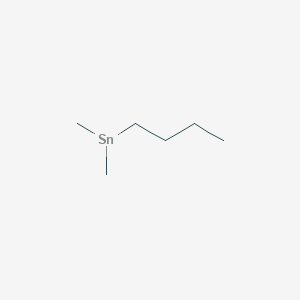
Dimethylbutyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbutyltin is an organotin compound characterized by the presence of two methyl groups and one butyl group attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:
Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbutyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The methyl or butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Applications De Recherche Scientifique
Dimethylbutyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.
Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyltin dichloride
- Butyltin trichloride
- Trimethyltin chloride
Uniqueness
Dimethylbutyltin is unique due to its specific combination of methyl and butyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C6H15Sn |
|---|---|
Poids moléculaire |
205.89 g/mol |
InChI |
InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3; |
Clé InChI |
JDGIIPUXQCHJKH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
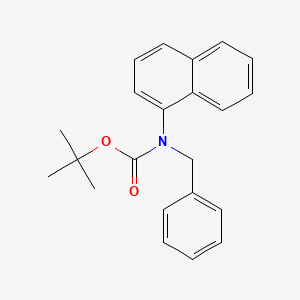
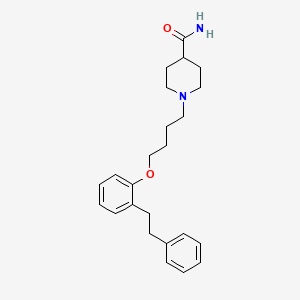

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

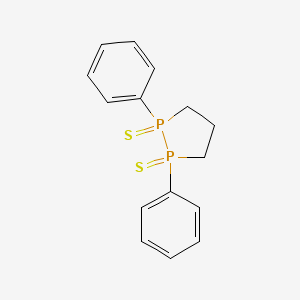
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
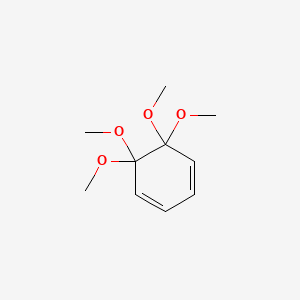
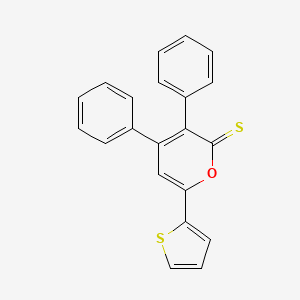
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
